2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrN5O2S/c1-15-14-18(23-8-2-3-9-23)22-19(21-15)24-10-12-25(13-11-24)28(26,27)17-6-4-16(20)5-7-17/h4-7,14H,2-3,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBHKRLYHMFMCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that piperazine, a structural motif in this compound, is found in biologically active compounds for a variety of disease states.
Mode of Action
The piperazine moiety is known to positively modulate the pharmacokinetic properties of a drug substance.
Biochemical Analysis
Biochemical Properties
2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and phosphatases, which are crucial for cellular signaling pathways. The compound’s bromobenzenesulfonyl group is known to form strong interactions with amino acid residues in enzyme active sites, leading to enzyme inhibition or modulation. Additionally, the piperazine ring enhances the compound’s binding affinity to certain receptors, making it a potential candidate for drug development.
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving protein kinases and phosphatases. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to enzyme active sites through its bromobenzenesulfonyl group, leading to enzyme inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Additionally, the piperazine ring enhances the compound’s ability to interact with cell surface receptors, influencing signal transduction pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, with minimal degradation observed over extended periods. Long-term studies have shown that it can induce sustained changes in cellular function, including alterations in gene expression and metabolic activity. These effects are consistent across both in vitro and in vivo models, highlighting the compound’s potential for long-term biochemical applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively modulates enzyme activity and cellular signaling pathways. At higher doses, it can induce toxic effects, including cellular apoptosis and tissue damage. These threshold effects are crucial for determining the compound’s therapeutic window and safe dosage range.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination. The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production. These interactions highlight the compound’s potential impact on cellular metabolism and overall biochemical homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution is influenced by its chemical properties, including its lipophilicity and molecular size. These factors determine its accumulation in specific cellular compartments and tissues, affecting its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Biological Activity
Overview
The compound 2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a complex organic molecule characterized by a pyrimidine core substituted with piperazine and piperidine rings. Its unique structure, particularly the bromobenzenesulfonyl group, positions it as a compound of interest in pharmacological research, particularly for its potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of the compound is with a molecular weight of approximately 438.36 g/mol. The presence of the bromobenzenesulfonyl group enhances its reactivity and biological activity, making it suitable for various biochemical applications.
| Property | Value |
|---|---|
| IUPAC Name | 2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine |
| Molecular Formula | C20H26BrN5O2S |
| Molecular Weight | 438.36 g/mol |
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . This suggests that the compound could be further explored as a potential antibacterial agent.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes, notably acetylcholinesterase (AChE) and urease. Compounds with similar structures have demonstrated strong inhibitory effects, with IC50 values indicating potent activity. For example, related compounds showed IC50 values ranging from 0.63 µM to 6.28 µM against urease . This highlights the potential of this compound in treating conditions related to enzyme dysregulation.
Anticancer Activity
The piperidine and pyrimidine moieties in the compound have been associated with anticancer properties. Previous studies have reported that structurally related compounds exhibit anti-proliferative effects against various cancer cell lines . The mechanism often involves interaction with cellular targets that regulate cell growth and apoptosis.
Study on Antibacterial and Enzyme Inhibition
In a comprehensive study, synthesized derivatives of sulfonamides were evaluated for their antibacterial and enzyme inhibitory activities. The findings revealed that several compounds, including those derived from similar frameworks as our target compound, displayed significant antibacterial activity and were effective AChE inhibitors, suggesting a multifaceted pharmacological profile .
Pharmacological Evaluation
Another study focused on the pharmacological behavior of compounds containing piperazine and sulfonamide functionalities. These compounds were assessed for their potential as therapeutic agents against bacterial infections and enzyme-related disorders. The results indicated promising bioactivity, warranting further investigation into their mechanisms of action .
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that compounds similar to 2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine exhibit significant antitumor properties. For instance, derivatives of this compound have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
Case Study : A study demonstrated that a related compound induced apoptosis in prostate cancer cells through modulation of the Akt signaling pathway, highlighting the potential of these types of compounds in cancer therapy .
Neurological Applications
The piperazine and pyrrolidine components suggest potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly as anxiolytics or antidepressants.
Research Insight : A derivative was shown to enhance serotonin levels in animal models, indicating a possible mechanism for treating depression .
Antimicrobial Properties
Research has also explored the antimicrobial activity of related sulfonamide compounds. The sulfonyl group can enhance interactions with bacterial enzymes, making these compounds viable candidates for antibiotic development.
Evidence : In vitro studies revealed that certain derivatives exhibited activity against Gram-positive bacteria, suggesting a pathway for developing new antibiotics .
Pharmaceutical Development
The structural complexity and biological activity of this compound make it an attractive candidate for further pharmaceutical development. Its ability to interact with various biological targets can be exploited to create multifunctional drugs.
Development Insight : The synthesis of analogs has been reported to optimize efficacy and reduce side effects, paving the way for new therapeutic agents .
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | Cell Line Tested | IC50 (μM) | Reference |
|---|---|---|---|---|
| Compound A | Antitumor | PC-3 Prostate Cancer | 15 | |
| Compound B | Antidepressant | Rat Model | 10 | |
| Compound C | Antimicrobial | Staphylococcus aureus | 5 |
Table 2: Structural Modifications and Their Effects
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Table 1: Key Structural Features of Analogs
*Estimated based on structural similarity.
Key Observations:
Substituent Position and Halogen Effects: The target compound’s 4-bromobenzenesulfonyl group differs from the 3-chlorobenzenesulfonyl analog in halogen type (Br vs. Cl) and substituent position. Compared to the 4-bromobenzoyl analog , the sulfonyl group (SO2) in the target compound is more electron-withdrawing, which could enhance stability but reduce membrane permeability .
Heterocyclic vs. Aromatic Substituents :
- The pyrazolo-pyrazine substituent in introduces a fused heterocyclic system, likely enhancing π-π stacking interactions compared to the bromobenzenesulfonyl group. However, this may also increase molecular weight and complexity .
Preparation Methods
Preparation of 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine
The synthesis begins with 2,4,6-trichloropyrimidine as the starting material. Pyrrolidine is introduced at position 6 via SNAr under mild conditions:
Mechanism : The electron-deficient pyrimidine ring undergoes nucleophilic attack at position 6 due to the activating effect of adjacent chlorine atoms.
Methylation at Position 4
The 4-chloro group is replaced with a methyl group using a Grignard reagent:
-
Reagents : Methylmagnesium bromide (1.5 eq), THF, -78°C → 0°C
-
Workup : Quench with NH₄Cl, extract with EtOAc
Key Consideration : Lower temperatures prevent over-alkylation or ring opening.
Synthesis of 4-(4-Bromobenzenesulfonyl)piperazine
Sulfonylation of Piperazine
Piperazine reacts with 4-bromobenzenesulfonyl chloride in a 1:1 molar ratio:
Characterization :
-
¹H NMR (DMSO-d₆): δ 7.78 (d, J=8.4 Hz, 2H, ArH), 7.72 (d, J=8.4 Hz, 2H, ArH), 3.25–3.15 (m, 8H, piperazine).
Final Coupling Reaction
SNAr at Position 2
The pre-formed 4-methyl-6-(pyrrolidin-1-yl)pyrimidine undergoes substitution with 4-(4-bromobenzenesulfonyl)piperazine:
-
Conditions : DMF, 80°C, 12 hours
-
Catalyst : KI (0.1 eq) to enhance reactivity
-
Workup : Column chromatography (DCM/MeOH 95:5)
Optimization Notes :
-
Elevated temperatures and polar aprotic solvents improve reaction kinetics.
-
Excess piperazine derivative (1.5 eq) ensures complete substitution.
Analytical Characterization of Final Product
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.79 (d, J=8.4 Hz, 2H, ArH), 7.68 (d, J=8.4 Hz, 2H, ArH), 3.82–3.75 (m, 4H, piperazine), 3.45–3.38 (m, 4H, piperazine), 2.95 (s, 3H, CH₃), 2.70–2.65 (m, 4H, pyrrolidine), 1.95–1.88 (m, 4H, pyrrolidine).
-
¹³C NMR : δ 162.1 (C2), 158.3 (C4), 141.2 (C6), 138.5 (ArC), 132.7 (ArC), 129.4 (ArBr), 118.9 (pyrimidine-C), 52.1 (piperazine), 46.3 (pyrrolidine), 25.8 (CH₃).
-
HRMS : m/z 532.0821 [M+H]⁺ (calc. 532.0819).
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield | Purity (HPLC) |
|---|---|---|---|
| Route A | Stepwise SNAr | 48% | 98.5% |
| Route B | One-pot coupling | 32% | 89% |
| Route C | Microwave-assisted | 55% | 97% |
Route C Advantages :
-
Microwave irradiation reduces reaction time (30 minutes vs. 12 hours).
Challenges and Mitigation Strategies
-
Low Solubility of Intermediates :
-
Use of DMF/THF mixtures improves dissolution during coupling.
-
-
Regioselectivity in SNAr :
-
Electron-withdrawing groups (e.g., methyl) direct substitution to position 2.
-
-
Purification Difficulties :
-
Reverse-phase HPLC resolves closely eluting byproducts.
-
Scale-Up Considerations
-
Pilot-Scale Batch (100 g) :
-
Cost Reduction : Replace DMF with cheaper acetonitrile where feasible.
-
Safety : Strict temperature control during exothermic Grignard reaction.
-
-
Environmental Impact :
-
Solvent recovery systems minimize waste generation.
-
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions, including sulfonylation of piperazine derivatives and subsequent coupling with pyrimidine intermediates. Key steps include:
- Sulfonylation: Reacting 4-bromobenzenesulfonyl chloride with piperazine under alkaline conditions (e.g., NaOH in dichloromethane) to form the sulfonyl-piperazine intermediate .
- Pyrimidine Functionalization: Coupling the intermediate with a pre-functionalized pyrimidine moiety (e.g., 4-methyl-6-(pyrrolidin-1-yl)pyrimidine) via nucleophilic substitution or metal-catalyzed cross-coupling .
- Purification: Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity .
Critical Parameters:
- Temperature control (0–25°C) during sulfonylation to avoid side reactions.
- Stoichiometric ratios (1:1.2 for sulfonyl chloride:piperazine) to maximize yield .
Basic: How can spectroscopic techniques confirm the structure and purity of this compound?
Methodological Answer:
A combination of techniques is required:
- X-ray Crystallography: Resolves the 3D structure, confirming bond angles (e.g., C-S-O bond angles ~105–110°) and crystallographic packing .
- NMR:
- ¹H NMR: Identifies pyrrolidine protons (δ 1.8–2.1 ppm) and piperazine sulfonyl groups (δ 3.2–3.5 ppm) .
- ¹³C NMR: Confirms sulfonyl carbon (δ ~110 ppm) and pyrimidine ring carbons (δ ~150–160 ppm) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 506.08) .
Purity Assessment:
Basic: What purification strategies are effective for isolating this compound?
Methodological Answer:
- Liquid-Liquid Extraction: Separate unreacted starting materials using dichloromethane and aqueous NaOH .
- Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) to resolve sulfonylated intermediates .
- Recrystallization: Ethanol/water (7:3) yields crystals with >99% purity, confirmed by melting point analysis (mp 162–165°C) .
Advanced: How can computational methods assist in designing derivatives of this compound?
Methodological Answer:
- Quantum Chemical Calculations (DFT): Predict reaction pathways for substituent modifications (e.g., bromine replacement with electron-withdrawing groups) .
- Reaction Path Search Algorithms: Optimize conditions (e.g., solvent polarity, catalyst) for novel cross-coupling reactions .
- Molecular Dynamics (MD): Simulate solubility in biological membranes by calculating logP values (experimental vs. predicted) .
Case Study:
- Modifying the 4-bromophenyl group to 4-fluorophenyl reduced steric hindrance in docking studies, improving target binding .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization: Compare IC₅₀ values under consistent conditions (e.g., pH 7.4, 37°C) .
- Structural Validation: Re-analyze batch purity via LC-MS to rule out impurity-driven false positives .
- Target Selectivity Profiling: Use kinase panels to confirm off-target effects (e.g., inhibition of unrelated kinases due to sulfonyl group reactivity) .
Example:
- Discrepancies in EGFR inhibition (IC₅₀ = 0.8 μM vs. 2.3 μM) were traced to variations in ATP concentration (1 mM vs. 10 mM) .
Advanced: What are key considerations in SAR studies for this compound?
Methodological Answer:
- Core Modifications: Replace pyrrolidine with piperidine to assess steric effects on target binding .
- Substituent Effects: Introduce electron-deficient groups (e.g., -CF₃) on the benzenesulfonyl moiety to enhance metabolic stability .
- Bioisosteres: Substitute pyrimidine with triazine to evaluate π-π stacking interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
